2-异丙基-2-丙基丙二酸二乙酯

描述

Diethyl 2-isopropyl-2-propylmalonate is not directly mentioned in the provided papers. However, the papers discuss various diethyl malonate derivatives, which are structurally related compounds. These derivatives are used as intermediates in the synthesis of a wide range of chemical compounds, including heterocyclic systems, anticancer drugs, and macrocycles .

Synthesis Analysis

The synthesis of diethyl malonate derivatives is a key focus in several studies. For instance, diethyl 2-fluoromalonate ester serves as a building block for synthesizing fluorinated aromatic compounds through nucleophilic aromatic substitution reactions . Another study describes the synthesis of diethyl 2-(2-chloronicotinoyl)malonate, which is an important intermediate for small molecule anticancer drugs, using a two-step process with a total yield of 83.3% . Additionally, diethyl malonate is used in the template synthesis of tetra-aza macrocycles, showcasing its versatility as a reactant .

Molecular Structure Analysis

The molecular structure of diethyl malonate derivatives is analyzed in several papers. For example, diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates exhibit different crystal systems and hydrogen bonding patterns, which affect their supramolecular architecture . The conformational aspects of diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate are studied in both solid and solution states, providing insights into the diastereotopic characteristics of these compounds .

Chemical Reactions Analysis

The reactivity of diethyl malonate derivatives is explored through various chemical reactions. Diethyl N,N-dimethylaminomethylenemalonate reacts with different nucleophiles to form fused heterocyclic systems . The azomethine ylide formed from diethyl aminomalonate undergoes 1,3-dipolar cycloadditions, yielding mixtures of regioisomers . These studies demonstrate the potential of diethyl malonate derivatives to engage in diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl malonate derivatives are crucial for their application in synthesis. The papers suggest that these compounds have significant potential as intermediates due to their reactivity and the ability to form stable structures with desirable properties . For example, the solubility and crystalline structure of these compounds can influence their use in pharmaceutical synthesis and materials science.

科学研究应用

1. 氟代氧吲哚和 2-氟-2-芳基乙酸衍生物的合成

2-氟丙二酸二乙酯,2-异丙基-2-丙基丙二酸二乙酯的衍生物,被用作合成 2-氟-2-芳基乙酸和氟代氧吲哚衍生物的构建模块。此过程涉及与邻氟硝基苯底物进行亲核芳香取代反应,然后进行脱羧、酯化和还原环化过程 (Harsanyi 等,2014).

2. 克莱森酯缩合的间歇式到连续式工艺设计

2-乙基-2-苯基丙二酸二乙酯的合成,一种相关化合物,用于一种新颖的反应器和工艺,用于工业生产 2-乙基-2-苯基丙二酸二乙酯。与间歇操作相比,此工艺能够连续操作,显着减少时间和能耗 (Zhao 等,2020).

3. 丙戊酸共轭物的可制造合成

丙基丙二酸二乙酯,与 2-异丙基-2-丙基丙二酸二乙酯密切相关,用于高效合成化学发光丙戊酸共轭物。这证明了此类化合物在制备药物衍生物中的潜力 (Grote & Chen, 2014).

4. 芳基甘氨酸的合成

N-Boc-亚氨基丙二酸二乙酯,一种衍生物,在芳基 N-Boc-氨基丙二酸酯和芳基甘氨酸的合成中充当反应性亲电甘氨酸等价物,展示了其在复杂有机合成中的作用 (Calí & Begtrup, 2004).

5. 席夫碱模板合成四氮杂大环

丙二酸二乙酯在 Cu II 导向的 14 元四氮杂大环合成中充当有效的锁定片段。这说明了其在大环化学和配位化合物中的用途 (Fabbrizzi 等,1996).

6. 合成用于丙烯聚合的新型电子供体

丙二酸二乙酯用于合成电子供体,随后将其应用于丙烯聚合。这突出了其在材料科学和聚合物化学中的潜力 (Guo 等,2012).

安全和危害

未来方向

属性

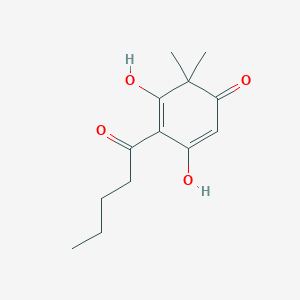

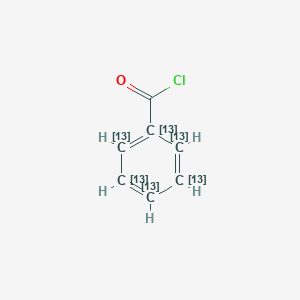

IUPAC Name |

diethyl 2-propan-2-yl-2-propylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-6-9-13(10(4)5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOXHBRNNXYCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

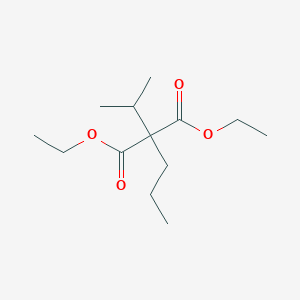

Canonical SMILES |

CCCC(C(C)C)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344756 | |

| Record name | Diethyl 2-isopropyl-2-propylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-isopropyl-2-propylmalonate | |

CAS RN |

62391-98-4 | |

| Record name | Diethyl 2-isopropyl-2-propylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4S,5R,6S)-3,4-Diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B108034.png)